3-Cyclopropylbut-2-enoic acid
Overview
Description
3-Cyclopropylbut-2-enoic acid is a chemical compound with the CAS Number: 50921-71-6 . It has a molecular weight of 126.16 . The IUPAC name for this compound is (2E)-3-cyclopropyl-2-butenoic acid .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylbut-2-enoic acid consists of a cyclopropyl group attached to a but-2-enoic acid group . The InChI code for this compound is 1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ .Physical And Chemical Properties Analysis
3-Cyclopropylbut-2-enoic acid is a powder at room temperature . It has a molecular formula of C7H10O2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine: Utilizing a precursor similar to 3-Cyclopropylbut-2-enoic acid, researchers achieved a high-yielding cyclopropane ring formation, highlighting the compound's role in complex organic synthesis processes (Yarmolchuk et al., 2012).
- Oxidative Rearrangements and Synthesis: 4-Arylbut-3-enoic acids, structurally related to 3-Cyclopropylbut-2-enoic acid, are cyclized using hypervalent iodine, demonstrating the potential for oxidative rearrangements in synthesizing biologically active derivatives (Singh et al., 2012).
- Palladium-Catalyzed Cross-Coupling Reactions: The versatility of similar compounds is shown in their application in palladium-catalyzed cross-coupling, resulting in various 3-substituted but-3-enoic acids (Abarbri et al., 2000).
Biological and Medicinal Applications
- Plant Growth Regulation: 2-Amino-3-cyclopropylbutanoic acid, similar in structure to the compound of interest, was identified as a novel plant growth regulator, indicating potential agricultural applications (Morimoto et al., 2002).
- Toxicological Studies: Compounds structurally related to 3-Cyclopropylbut-2-enoic acid have been isolated from mushrooms and studied for their toxic effects on various organisms, suggesting their role in ecological and toxicological research (Drehmel & Chilton, 2002).
Advanced Chemical Processes
- Hydrosulfonylation of Cyclopropylideneprop-2-en-1-ones: A study demonstrated tunable hydrosulfonylation of compounds structurally akin to 3-Cyclopropylbut-2-enoic acid, emphasizing the compound's role in advanced organic synthesis (Miao et al., 2016).
- Asymmetric Hydrogenation: Research on the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids highlights potential methodologies for producing chiral compounds, which could be applicable to 3-Cyclopropylbut-2-enoic acid (Zhu et al., 2010)
properties
IUPAC Name |
(E)-3-cyclopropylbut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADJFJIXYOTWIQ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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